4-Bromo-3,3-dimethylindoline
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Overview
Description
4-Bromo-3,3-dimethylindoline is a chemical compound with the CAS Number: 1227418-26-9. It has a molecular weight of 226.12 . The IUPAC name for this compound is 4-bromo-3,3-dimethylindoline .
Molecular Structure Analysis
The InChI code for 4-Bromo-3,3-dimethylindoline is 1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
4-Bromo-3,3-dimethylindoline is a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Application
4-Bromo-3,3-dimethylindoline is used in the field of organic synthesis . It is used as a starting material or intermediate in the synthesis of more complex organic compounds .
Results
The outcomes of these reactions can also vary greatly, but the use of 4-Bromo-3,3-dimethylindoline can often lead to the synthesis of novel organic compounds with potential applications in various fields .
Synthesis of Thiophene Derivatives
Application
4-Bromo-3,3-dimethylindoline has been used in the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This compound is a model organic compound with functionalization that allows facile downhill derivation .
Method of Application
The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
Results
The protocol resulted in a four-step synthesis starting from thiophene with an overall yield of 47% . The synthesized compound is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .
Safety And Hazards
The safety information available indicates that 4-Bromo-3,3-dimethylindoline may be harmful if swallowed or comes into contact with the skin . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-3,3-dimethyl-1,2-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRWRRMADSCCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=CC=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695038 |
Source
|
Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,3-dimethylindoline | |
CAS RN |
1227418-26-9 |
Source
|
Record name | 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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